(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone
Description
The compound "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring, a phenyl group, and a sulfone-modified tetrahydrothiophene moiety. Its structural complexity arises from the integration of multiple pharmacophores:
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in drug design .
- Pyrrolidine: A five-membered amine ring that contributes to conformational rigidity and bioavailability.
- 1,1-Dioxidotetrahydrothiophene: A sulfone-containing saturated thiophene derivative, which increases polarity and may influence solubility and target interactions.
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-6-7-25(22,23)10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-24-19-16/h1-5,11,13-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZIECPDKXQNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure.
Chemical Structure and Properties
The compound features several key structural components:
- Oxadiazole ring : Known for its pharmacological relevance.
- Pyrrolidine ring : Provides a chiral center which can influence biological activity.
- Thiophene moiety : Often associated with various biological activities.
The molecular formula is with a molecular weight of 309.32 g/mol. The presence of these functional groups suggests a diverse range of interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. The oxadiazole moiety is particularly noted for its ability to inhibit bacterial growth, possibly through interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-3-thiazolyl | Thiazole ring | Antimicrobial |
| 2-Amino-thiazole | Thiazole ring | Anticancer |
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. For example, certain oxadiazole derivatives have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that specific derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .
Case Study: Inhibition of Thymidylate Synthase
In a study evaluating anticancer activity, compounds derived from oxadiazoles were tested for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Notably, compounds showed IC50 values significantly lower than those of established drugs, indicating strong potential as lead compounds in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound's potential as an anti-inflammatory agent has been investigated. Studies have shown that related oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, one derivative demonstrated potent COX inhibition with an IC50 value significantly lower than that of Indomethacin, a common anti-inflammatory medication .
Synthesis and Research Findings
The synthesis of this compound can be achieved through various methods involving multi-step reactions. The structural complexity allows for the development of synthetic pathways that can yield various derivatives with potentially enhanced biological activities.
Research Progress
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities across different assays. For example:
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Sulfone vs. This modification could enhance aqueous solubility but reduce membrane permeability.
Oxadiazole Derivatives : Compounds such as those in highlight the versatility of oxadiazole rings in medicinal chemistry, though the absence of a pyrrolidine core in these analogs limits direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
